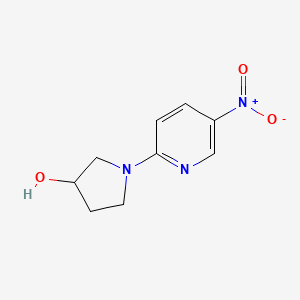

1-(5-Nitropyridin-2-yl)pyrrolidin-3-ol

Beschreibung

1-(5-Nitropyridin-2-yl)pyrrolidin-3-ol is a heterocyclic compound comprising a pyrrolidine ring substituted with a hydroxyl group at position 3 and a 5-nitropyridin-2-yl group at position 1.

Eigenschaften

Molekularformel |

C9H11N3O3 |

|---|---|

Molekulargewicht |

209.20 g/mol |

IUPAC-Name |

1-(5-nitropyridin-2-yl)pyrrolidin-3-ol |

InChI |

InChI=1S/C9H11N3O3/c13-8-3-4-11(6-8)9-2-1-7(5-10-9)12(14)15/h1-2,5,8,13H,3-4,6H2 |

InChI-Schlüssel |

USIKCAKKNZHNLC-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CC1O)C2=NC=C(C=C2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variants on the Pyrrolidine Ring

Phenylethyl-Substituted Pyrrolidin-3-ol Derivatives

Compounds 1a and 1b from feature phenylethyl groups replacing the 5-nitropyridin-2-yl moiety. These derivatives exhibit antiviral activity, likely due to the oxadiazole-phenylpyridyl core. Key differences include:

- Electronic Effects : The nitropyridine group in the target compound is electron-withdrawing, whereas phenylethyl groups are electron-neutral or donating.

- Biological Activity : The oxadiazole derivatives in 1a/1b show antiviral properties, while the nitro group in the target compound may influence redox activity or target binding .

Piperazine-Nitropyridine Hybrid (3d)

describes 3d , a piperazine-linked nitropyridine derivative (1-(4-fluorobenzyl)-4-(5-nitropyridin-2-yl)piperazine). Comparatively:

- Ring Flexibility : Piperazine’s six-membered ring offers greater conformational flexibility than pyrrolidine.

Heterocyclic Core Modifications

Pyridazine-Based Analogue ()

The compound 1-[6-(2,5-dimethylphenyl)pyridazin-3-yl]pyrrolidin-3-ol replaces pyridine with pyridazine, a diazine heterocycle. Key distinctions:

- Electronic Profile : Pyridazine’s adjacent nitrogen atoms increase electron deficiency, altering solubility and binding interactions.

- Steric Effects : The 2,5-dimethylphenyl group introduces steric bulk absent in the target compound .

Thiophene-Sulfonyl Derivative ()

(R)-1-(5-Bromo-thiophene-2-sulfonyl)-pyrrolidin-3-ol substitutes nitropyridine with a sulfonated thiophene.

Aromatic Ring Modifications

Bromophenyl Derivative ()

1-(3-Bromophenyl)pyrrolidin-3-ol replaces nitropyridine with a bromophenyl group.

- Steric Hindrance : Bromine’s bulk may reduce binding affinity to compact active sites.

- Synthetic Utility : Bromine serves as a handle for cross-coupling reactions, unlike the nitro group .

Aminophenyl Derivative ()

(S)-1-(2-Aminophenyl)pyrrolidin-3-ol features an amino group on the phenyl ring.

Structural and Functional Data Comparison

Key Insights from Structural Analogues

- Electronic Effects : Nitropyridine’s electron-withdrawing nature may enhance binding to electron-rich biological targets, contrasting with electron-donating groups (e.g., phenylethyl).

- Stereochemistry : and highlight the importance of enantiomeric purity (e.g., (S)-configuration) in pharmacological activity .

- Synthetic Routes : Similar compounds (e.g., ) utilize coupling reactions between pyrrolidin-3-ol and heteroaryl halides, suggesting viable pathways for the target compound’s synthesis .

Vorbereitungsmethoden

Nitropyridine Intermediate Preparation

The 5-nitro-2-chloropyridine precursor is synthesized via nitration of 2-chloropyridine using nitric acid and sulfuric acid. This step requires careful temperature control (0–5°C) to avoid over-nitration.

Pyrrolidin-3-ol Activation

Pyrrolidin-3-ol is often protected as a tert-butyldimethylsilyl (TBS) ether to prevent side reactions during coupling. Deprotection post-coupling is achieved using tetrabutylammonium fluoride (TBAF).

Coupling Reaction Optimization

The nucleophilic aromatic substitution between 5-nitro-2-chloropyridine and pyrrolidin-3-ol proceeds in dimethylformamide (DMF) with potassium carbonate as a base. Elevated temperatures (80–100°C) and 18-hour reaction times are typical.

Table 2: Key Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | ↑ Yield above 70% |

| Base | K₂CO₃ | Minimizes hydrolysis |

| Solvent | DMF or DMSO | Enhances solubility |

Stereochemical Control

The (S)-enantiomer of this compound is prioritized in drug discovery due to its potential biological activity. Two approaches dominate:

Chiral Resolution

Racemic mixtures are separated using chiral stationary phase chromatography. For instance, preparative HPLC with a Chiralpak® AD-H column resolves enantiomers with >99% enantiomeric excess (ee).

Asymmetric Synthesis

Enantioselective synthesis employs chiral ligands such as (R)-BINAP in palladium-catalyzed reactions. A patent example achieved 92% ee using (S)-proline-derived catalysts.

Purification and Characterization

Chromatographic Techniques

Flash chromatography on silica gel (ethyl acetate/hexane gradients) removes unreacted starting materials. Final purity exceeding 95% is confirmed via reverse-phase HPLC.

Spectroscopic Analysis

-

¹H NMR (CDCl₃): δ 8.55 (d, J=2.4 Hz, 1H, pyridine-H), 7.95 (dd, J=9.0, 2.4 Hz, 1H), 4.45 (m, 1H, pyrrolidine-H), 3.80–3.60 (m, 4H).

-

HRMS : m/z calcd. for C₉H₁₁N₃O₃ [M+H]⁺: 209.0804, found: 209.0801.

Industrial Scalability and Challenges

Q & A

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.